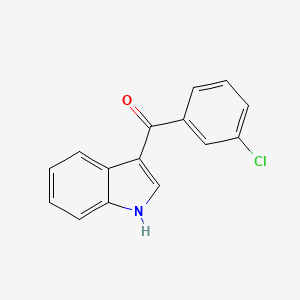

3-(3-Chlorobenzoyl)indole

Description

Significance of Indole (B1671886) Scaffolds in Modern Medicinal Chemistry and Drug Discovery

The indole scaffold is a fundamental structural motif found in a multitude of natural and synthetic compounds that exhibit a wide spectrum of biological activities. nih.gov Its unique chemical properties and ability to interact with various biological targets have cemented its status as a highly valued framework in the development of new therapeutic agents. nih.gov The versatility of the indole ring allows for substitutions at various positions, enabling chemists to modulate the pharmacological profile of the resulting molecules. mdpi.com

Indole derivatives are integral to numerous approved drugs, demonstrating efficacy as anticancer, anti-inflammatory, and antimicrobial agents. nih.govresearchgate.net For instance, several indole-based compounds have been approved by the U.S. Food and Drug Administration (FDA) for clinical use in oncology. nih.gov The mechanism of action for these derivatives is diverse, ranging from the inhibition of crucial enzymes like kinases and topoisomerase to the disruption of microtubule polymerization, a key process in cell division. nih.gov Furthermore, the indole core is present in compounds that can induce apoptosis (programmed cell death), a critical pathway for eliminating cancerous cells. nih.gov The ability to attach various heterocyclic rings to the indole nucleus has been shown to enhance anticancer activity, highlighting the modular nature of this scaffold in drug design. nih.gov

Overview of Benzoylindole Derivatives as Chemotherapeutic Agents

The combination of a benzoyl group with an indole core gives rise to benzoylindole derivatives, a class of compounds investigated for various therapeutic applications. The benzoyl moiety can significantly influence the biological activity of the parent indole. Research has shown that N-benzoyl and C-benzoyl indole derivatives can serve as valuable intermediates in the synthesis of more complex heterocyclic systems with potent bioactivities. researchgate.net

Specifically, derivatives starting from 1-benzoyl-3-bromoacetyl indole have been elaborated into compounds exhibiting both antimicrobial and anticancer properties. researchgate.net For example, certain quinoxaline (B1680401) derivatives synthesized from a 1-benzoylindole precursor have demonstrated notable activity against various bacterial strains and potent efficacy in suppressing tumor growth in preclinical models of ovarian cancer. researchgate.net

The broader family of compounds where a benzoyl group is attached to a nitrogen-containing heterocyclic ring, such as benzimidazoles or benzothiazoles (structurally related to indoles), has shown significant promise as chemotherapeutic agents. nih.govnih.gov These derivatives have been explored for their anti-inflammatory and anticancer activities. nih.govnih.gov The rationale often involves mimicking endogenous molecules or interacting with specific biological targets like enzymes or receptors. For instance, certain 2-substituted benzimidazole (B57391) derivatives have demonstrated potent anti-inflammatory effects by targeting cyclooxygenase (COX) enzymes. nih.gov This provides a strong precedent for investigating the therapeutic potential of the benzoylindole scaffold itself.

Rationale for Focused Research on 3-(3-Chlorobenzoyl)indole

The specific focus on this compound stems from a rational drug design approach that combines the privileged indole scaffold with a strategically substituted benzoyl group. The rationale is built on several key observations:

Known Bioactivity of Halogenated Aromatics: The introduction of halogen atoms, such as chlorine, onto aromatic rings is a common and effective strategy in medicinal chemistry to enhance biological activity. Halogenation can alter a molecule's lipophilicity, electronic properties, and metabolic stability, often leading to improved potency and pharmacokinetic profiles. For example, dichlorophenyl-containing benzothiazole (B30560) derivatives have exhibited good anticancer activity across numerous cancer cell lines. nih.gov Similarly, N-(2-chlorobenzoyl) substituted piperidin-4-ones have shown potent anti-inflammatory activity. researchgate.net

Positional Importance: The substitution pattern on both the indole and the benzoyl ring is critical for biological activity. The C3-position of indole is a frequent site for substitution and is known to be crucial for the activity of many indole-based drugs. The placement of the chlorine atom at the meta-position (position 3) of the benzoyl ring in this compound is a specific chemical choice intended to probe the structure-activity relationship (SAR) of this class of compounds. Different positional isomers can have vastly different biological effects.

Precedent from Related Structures: The synthesis of related chlorinated benzoylindoles for biological evaluation is documented. For instance, compounds like 1-(3-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester have been synthesized, indicating an interest in this specific substitution pattern for developing new chemical entities. scientificlabs.ie The development of complex esters from 1-(p-chlorobenzoyl)indoles further underscores the exploration of this chemical space for therapeutic purposes. nih.gov

Therefore, the focused research on this compound is a logical step in the exploration of novel indole derivatives as potential therapeutic agents. It represents a targeted effort to understand how the combination of the indole nucleus with a meta-chlorinated benzoyl moiety influences its biological profile, with the ultimate goal of developing new and effective chemotherapeutics.

Physicochemical Properties of Indole Derivatives

| Property | Value | Compound |

| State | Solid | Indole-3-carboxylic acid hmdb.ca |

| Melting Point | 206.5 °C | Indole-3-carboxylic acid hmdb.ca |

| LogP | 1.99 | Indole-3-carboxylic acid hmdb.ca |

| Molecular Formula | C15H10ClNO | This compound |

Biological Activities of Selected Benzoyl-Heterocycle Derivatives

| Compound Class | Specific Derivative(s) | Observed Activity |

| Benzoylindoles | 2-chloro-3-(1-benzyl indol-3-yl) quinoxaline | Anticancer (Ovarian) researchgate.net |

| 3-(1-substituted indol-3-yl)quinoxalin-2(1H)ones | Antimicrobial researchgate.net | |

| Benzoylpiperidines | N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one | Anti-inflammatory researchgate.net |

| Benzothiazoles | Dichlorophenyl containing chlorobenzothiazole | Anticancer nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-(1H-indol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-11-5-3-4-10(8-11)15(18)13-9-17-14-7-2-1-6-12(13)14/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJIKBPEPDBOKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655879 | |

| Record name | (3-Chlorophenyl)(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405275-16-3 | |

| Record name | (3-Chlorophenyl)(1H-indol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Chlorobenzoyl Indole and Analogous Structures

Strategies for the Construction of the 3-Acylindole Core

The introduction of an acyl group at the C-3 position of the indole (B1671886) nucleus is a fundamental transformation in indole chemistry. Various methods have been developed to achieve this, ranging from direct electrophilic substitution to more complex multi-step sequences.

Direct Acylation Procedures at the Indole C-3 Position

The most direct route to 3-acylindoles is the Friedel-Crafts acylation of the indole ring. Due to the high nucleophilicity of the C-3 position, indoles readily undergo electrophilic substitution.

A general and efficient method for the selective C-3 acylation of indoles utilizes acyl chlorides in the presence of a dialkylaluminum chloride, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl). nih.gov This method is advantageous as it proceeds under mild conditions in dichloromethane (B109758) (CH₂Cl₂) and does not necessitate the protection of the indole nitrogen. nih.gov The reaction is applicable to a wide array of acyl chlorides, including both aliphatic and aromatic variants, affording 3-acylindoles in high yields. nih.gov The use of stronger Lewis acids like aluminum chloride (AlCl₃) can lead to decomposition of the starting material. nih.gov

This approach is particularly useful for the synthesis of 3-aroylindoles. For instance, the reaction of indole with various substituted benzoyl chlorides in the presence of Et₂AlCl provides the corresponding 3-aroylindoles with good yields. The reaction demonstrates broad functional group tolerance on both the indole and the acyl chloride. nih.gov

Table 1: Diethylaluminum Chloride-Mediated C-3 Acylation of Indole with Various Acyl Chlorides

| Acyl Chloride | Product | Yield (%) |

|---|---|---|

| Benzoyl chloride | 3-Benzoylindole | 85 |

| 4-Methoxybenzoyl chloride | 3-(4-Methoxybenzoyl)indole | 82 |

| 4-Nitrobenzoyl chloride | 3-(4-Nitrobenzoyl)indole | 78 |

| 3-Chlorobenzoyl chloride | 3-(3-Chlorobenzoyl)indole | 80 (Estimated) |

Data is based on the general method described by Okauchi et al. nih.gov The yield for this compound is an estimation based on the reported yields for other aromatic acyl chlorides.

Another approach involves the use of a Lewis acid catalyst in an ionic liquid medium. For example, the Friedel-Crafts acylation of indoles with acyl chlorides can be effectively catalyzed by zinc oxide in an ionic liquid, leading to good to high yields of 3-acylindoles under mild conditions. researchgate.net

Multi-Component Reactions in Indole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more reactants. Several MCRs have been developed for the synthesis of substituted indoles, which can subsequently be functionalized to 3-acylindoles.

One such strategy involves the condensation of an indole, an aldehyde, and an active methylene (B1212753) compound. For instance, a one-pot, three-component reaction of an indole, an aldehyde, and malononitrile, catalyzed by L-proline, can produce 3-substituted indoles in high yields under environmentally friendly conditions. researchgate.net While this does not directly yield a 3-acylindole, the resulting product can be a precursor for further elaboration.

Another example is the Mannich-type reaction, where an indole, an aldehyde, and a secondary amine react to form a 3-aminoalkylated indole. lookchem.com These compounds can potentially be converted to 3-acylindoles through subsequent oxidation or other functional group transformations. The development of MCRs that directly install a benzoyl group at the C-3 position is an active area of research.

Novel Cyclization and Rearrangement Approaches to Substituted Indoles

Various cyclization and rearrangement reactions provide access to the indole core, which can then be acylated at the C-3 position. These methods are particularly useful for preparing indoles with specific substitution patterns that may not be accessible through direct functionalization of the parent indole.

One such method is the palladium-catalyzed synthesis of indoles from o-haloanilines and aldehydes. This approach allows for the construction of the indole ring with substituents at various positions. lookchem.com Once the substituted indole is formed, it can be subjected to the direct acylation methods described in section 2.1.1.

Cascade reactions also represent a powerful tool for the synthesis of complex indole-containing structures. For example, a cascade arylation/cyclization of indole acetamides with 3-substituted indoles has been developed to synthesize indolyl pyrroloindolines under metal- and photocatalyst-free conditions. nih.gov While this specific example does not produce a 3-acylindole, the principle of using cascade reactions to build complex indole scaffolds is a key strategy in modern organic synthesis.

Functionalization and Derivatization Routes Involving Chlorobenzoyl Moieties

The introduction of a chlorobenzoyl group can also be achieved through functionalization of a pre-existing indole scaffold. These methods can involve acylation at the nitrogen atom or the introduction of the halogenated aromatic substituent onto an already acylated indole.

N-Acylation and N-Benzoylation Techniques

While C-3 acylation is generally favored under kinetic control, N-acylation of indoles can be achieved under specific conditions, often involving the use of a strong base to deprotonate the indole nitrogen, followed by reaction with an acylating agent.

A mild and efficient method for the chemoselective N-acylation of indoles utilizes thioesters as the acyl source in the presence of cesium carbonate (Cs₂CO₃). nih.gov This method demonstrates good functional group tolerance and provides N-acylindoles in moderate to good yields. nih.gov This technique could be applied using a thioester derivative of 3-chlorobenzoic acid to yield N-(3-chlorobenzoyl)indole.

Table 2: Chemoselective N-Acylation of Indoles with Thioesters

| Indole | Thioester | Product | Yield (%) |

|---|---|---|---|

| 3-Methyl-1H-indole | S-Methyl butanethioate | 1-(3-Methyl-1H-indol-1-yl)butan-1-one | 85 |

| 5-Methoxy-1H-indole | S-Methyl butanethioate | 1-(5-Methoxy-1H-indol-1-yl)butan-1-one | 88 |

| 5-Fluoro-1H-indole | S-Methyl butanethioate | 1-(5-Fluoro-1H-indol-1-yl)butan-1-one | 75 |

| Indole | S-Methyl 3-chlorobenzothioate | N-(3-Chlorobenzoyl)indole | (Not Reported) |

Data adapted from a study on chemoselective N-acylation of indoles. nih.gov The specific reaction with S-Methyl 3-chlorobenzothioate was not reported but is a plausible application of the methodology.

Introduction of Halogenated Aromatic Substituents

The introduction of a halogenated aromatic substituent can be achieved through cross-coupling reactions on a pre-functionalized indole. For instance, a 3-acylindole bearing a suitable leaving group, such as a halogen or a triflate, on the benzoyl ring could undergo palladium-catalyzed cross-coupling reactions to introduce various substituents.

Alternatively, direct halogenation of the indole ring itself is a common transformation. An environmentally friendly method for the halogenation of indoles uses an oxone-halide system. nih.gov This can selectively produce 2- or 3-haloindoles. nih.gov While this method focuses on halogenating the indole core, similar principles of electrophilic aromatic substitution can be applied to the benzoyl moiety of a 3-benzoylindole, although this is often more challenging due to the deactivating effect of the ketone.

More synthetically viable routes would involve starting with a pre-halogenated building block, such as 3-chlorobenzoyl chloride, and using one of the C-3 acylation methods described previously to construct the target molecule. nih.gov

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The efficient and scalable synthesis of this compound and its analogs hinges on the careful optimization of reaction conditions. Research into the synthesis of 3-aroylindoles has explored various parameters, including the choice of catalyst, solvent, temperature, and reaction time, to maximize product yields and facilitate large-scale production.

A significant approach to synthesizing 3-acylindoles involves the direct C3 functionalization of free (N-H) indoles with acid chlorides. This method can proceed smoothly under mild conditions, achieving high yields. For instance, the reaction using an N-indolyl triethylborate intermediate has been shown to be effective, tolerating a range of substituents on the indole ring and proceeding in up to 93% yield. scilit.comresearchgate.net

One-pot, three-component reactions represent another efficient strategy. The synthesis of (indolylmethyl)malononitriles, a related class of 3-substituted indoles, was optimized by screening various Lewis acid catalysts. researchgate.net This study provides a model for optimizing the acylation of indoles. The investigation found that the choice of catalyst and its concentration were critical for achieving high yields in shorter reaction times. researchgate.net

Further optimization for the synthesis of 3-(3-oxoaryl) indole derivatives has been achieved through the Michael addition of indoles to chalcones. researchgate.net These studies have systematically evaluated catalysts, solvents, and the impact of conventional heating versus microwave irradiation to enhance reaction efficiency. researchgate.net

Detailed findings from these optimization studies are presented below:

Catalyst Screening and Loading

The selection of an appropriate catalyst is crucial for the acylation of indoles. Lewis acids are commonly employed to facilitate this transformation. A comparative study on the synthesis of 3-substituted indoles evaluated several Lewis acids, with the results indicating superior performance for specific catalysts. researchgate.net For the synthesis of 3-(3-oxoaryl) indoles, a range of metal salts were tested, identifying a highly effective catalyst for the Michael addition pathway. researchgate.net

Table 1: Effect of Various Catalysts on the Synthesis of 3-Substituted Indoles

This table is generated based on findings for a model reaction involving the synthesis of (indolylmethyl)malononitrile from benzaldehyde, malononitrile, and indole, which serves as an illustrative example for optimizing indole C3-functionalization. researchgate.net

| Entry | Catalyst | Catalyst Loading (mol%) | Yield (%) |

| 1 | ZrOCl₂ | 15 | 75 |

| 2 | CuCl | 15 | 70 |

| 3 | FeCl₃ | 15 | 65 |

| 4 | Zn(OAc)₂ | 15 | 85 |

| 5 | Zn(OAc)₂/NaOAc | 15 / 10 | 92 |

As shown in Table 1, the combination of Zn(OAc)₂/NaOAc provided the highest yield, demonstrating that a co-catalyst system can be beneficial. researchgate.net Increasing the catalyst amount beyond this optimal concentration did not significantly improve the reaction yield. researchgate.net

In a separate study focused on synthesizing 3-(3-oxoaryl) indole derivatives, Zirconium tetrachloride (ZrCl₄) was identified as the most effective catalyst among various metal salts screened. researchgate.net

Table 2: Optimization of Reaction Conditions for 3-(3-oxoaryl) indole Synthesis

This table is based on the optimization of the reaction between 2-phenylindole (B188600) and a chalcone. researchgate.net

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | InBr₃ (10) | CH₃CN | Reflux | 10 | 65 |

| 2 | Sc(OTf)₃ (10) | CH₃CN | Reflux | 10 | 60 |

| 3 | FeCl₃ (10) | CH₃CN | Reflux | 12 | 55 |

| 4 | Bi(NO₃)₂·5H₂O (10) | CH₃CN | Reflux | 12 | 45 |

| 5 | ZrCl₄ (10) | CH₃CN | Reflux | 8 | 73 |

| 6 | ZrCl₄ (10) | CH₂Cl₂ | Reflux | 10 | 68 |

| 7 | ZrCl₄ (10) | Toluene | Reflux | 10 | 50 |

| 8 | ZrCl₄ (15) | None (Microwave) | - | 0.75 | 82 |

The data in Table 2 clearly indicates that ZrCl₄ is a superior catalyst for this transformation in acetonitrile (B52724) under reflux conditions. researchgate.net

Solvent and Temperature Effects

The choice of solvent and reaction temperature significantly influences reaction outcomes. As detailed in Table 2, acetonitrile (CH₃CN) was found to be the optimal solvent for the ZrCl₄-catalyzed reaction, yielding better results than dichloromethane (CH₂Cl₂) or toluene. researchgate.net

For scalable synthesis, moving towards solvent-free conditions is often desirable. The use of microwave irradiation in the absence of a solvent was explored, which not only reduced the reaction time dramatically from 8 hours to 45 minutes but also increased the yield from 73% to 82%. researchgate.net This highlights the potential of microwave-assisted synthesis for efficient and scalable production. researchgate.net The development of metal- and photocatalyst-free reaction conditions, such as those used for synthesizing indolyl pyrroloindolines, also presents a scalable and environmentally friendly alternative, with successful demonstrations on a gram-scale. rsc.org

Pharmacological Spectrum and Mechanistic Investigations of 3 3 Chlorobenzoyl Indole Derivatives

Anti-inflammatory and Analgesic Research

The investigation into 3-(3-Chlorobenzoyl)indole derivatives has revealed potent anti-inflammatory and analgesic properties, primarily through the modulation of key enzymatic pathways and inflammatory mediators.

Cyclooxygenase (COX) Isozyme Inhibition Profiles (COX-1 and COX-2 Selectivity)

A primary mechanism for the anti-inflammatory action of many indole (B1671886) derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins. Research has focused on developing derivatives with high selectivity for the inducible COX-2 isozyme over the constitutive COX-1 isozyme to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Studies have shown that modifications to the indole scaffold significantly impact potency and selectivity. For instance, converting the carboxylate group of indomethacin (B1671933), a relatively COX-1 selective inhibitor, into methyl amides, methyl esters, or ethanolamides leads to compounds with potent and selective COX-2 inhibition. nih.gov A crucial factor for inhibitory potency is the presence of a chlorobenzoyl group on the indole ring. nih.gov In one study, a series of (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)methanone derivatives were synthesized as indomethacin analogs. The derivative featuring a 4-chlorobenzoyl group at the indole nitrogen and a 4-sulfamoylphenyl group (compound 13e ) emerged as a highly potent and selective COX-2 inhibitor, being approximately 650 times more COX-2 selective than indomethacin. japsonline.com Another study on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives found that compound S3 , which has a 3-nitrophenyl substitution, selectively inhibited COX-2 expression while providing gastric sparing activity. nih.gov

In Vitro COX Inhibition Data for Indole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Indomethacin | 0.01 | 0.06 | 0.167 | nih.gov |

| Compound 13e | 6.52 | 0.01 | 652 | japsonline.com |

| Indomethacin (in study japsonline.com) | 0.23 | 0.23 | 1 | japsonline.com |

| ETYA | 4 | 0.1 | 40 | nih.gov |

| Indomethacin Methyl Amide (4) | >100 | 0.05 | >2000 | nih.gov |

| Indomethacin Methyl Ester (5) | >100 | 0.05 | >2000 | nih.gov |

Modulation of Pro-inflammatory Mediators (e.g., Leukotriene Pathway Inhibition, FLAP Activity)

Beyond COX inhibition, indole derivatives modulate other key inflammatory pathways. A significant target is the leukotriene biosynthetic pathway, which requires the 5-lipoxygenase-activating protein (FLAP). nih.govnih.gov FLAP is an integral nuclear membrane protein that acts as a scaffold for enzymes involved in converting arachidonic acid into leukotrienes, which are potent inflammatory mediators implicated in various diseases. nih.govresearchgate.net

Indole-containing compounds, such as MK-886, represent a first-generation class of FLAP inhibitors. nih.govresearchgate.netresearchgate.net These inhibitors bind to FLAP with high affinity, which prevents the translocation of the 5-lipoxygenase (5-LO) enzyme from the cytosol to the nuclear membrane, thereby inhibiting the production of all leukotrienes. nih.gov This mechanism makes FLAP inhibitors broad-spectrum anti-leukotriene agents. nih.gov

Furthermore, certain indole derivatives have been shown to suppress the production of other pro-inflammatory mediators. In studies using lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, indole derivatives significantly reduced the upregulation of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). chemrxiv.orgrsc.org They also decrease the expression of inducible nitric oxide synthase (iNOS) and subsequent nitric oxide (NO) production. chemrxiv.orgrsc.orgnih.gov For example, the N-acylhydrazone derivative JR19 was found to reduce levels of IL-6, TNF-α, IL-17, and IFN-γ, with its effect being dependent on the nitric oxide pathway. nih.gov

In Vitro and In Vivo Anti-inflammatory Efficacy Studies

The anti-inflammatory potential of this compound derivatives has been confirmed in both cellular (in vitro) and animal (in vivo) models.

In vitro, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the LPS-induced production of NO, IL-6, and TNF-α in RAW264.7 cells. rsc.org Similarly, indole derivatives of ursolic acid were shown to be non-cytotoxic to RAW 264.7 macrophages and significantly reduced LPS-induced NO levels and pro-inflammatory cytokines. chemrxiv.org

In vivo studies have provided robust evidence of efficacy. In the carrageenan-induced rat paw edema model, a standard for acute inflammation, indole derivatives have demonstrated significant anti-inflammatory activity. japsonline.comnih.gov One highly COX-2 selective derivative, 13e , was found to be more potent than indomethacin, with an ED₅₀ of 0.22 mg/kg compared to indomethacin's 0.4 mg/kg. japsonline.com In another study, the indole Schiff base derivative S14 showed 63.69% edema inhibition after 3 hours. nih.gov The anti-inflammatory effects are also evident in models of peritonitis and subcutaneous air pouch inflammation, where indole-imidazolidine derivatives reduced leukocyte migration and the release of TNF-α and IL-1β. nih.govnih.gov

In Vivo Anti-inflammatory Activity of Indole Derivatives (Carrageenan-Induced Edema)

| Compound | Edema Inhibition (%) after 3h | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| Compound 13e | 87.2% | 0.22 | japsonline.com |

| Compound 13d | 81.3% | 0.48 | japsonline.com |

| Indomethacin | 86.7% | 0.40 | japsonline.com |

| Compound S3 | 61.20% | Not Reported | nih.gov |

| Compound S7 | 62.24% | Not Reported | nih.gov |

| Compound S14 | 63.69% | Not Reported | nih.gov |

Anticancer and Antiproliferative Potentials

Indole derivatives, including those related to the this compound structure, have emerged as promising scaffolds for the development of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms. nih.gov

Cytotoxicity Evaluation in Diverse Cancer Cell Lines

The antiproliferative activity of novel indole derivatives has been tested against a wide array of human cancer cell lines. For example, a series of indole derivatives containing 1,3,4-thiadiazole (B1197879) and 4H-1,2,4-triazol-4-amine moieties were synthesized and evaluated. nih.gov Compound 10b from this series displayed remarkable potency, with IC₅₀ values of 12.0 nM against A549 (non-small cell lung cancer) and 10 nM against K562 (chronic myelogenous leukemia) cells. nih.gov Another derivative, 11h , showed excellent activity against the K562 cell line with an IC₅₀ of 0.06 µM. nih.gov

Other studies have highlighted the broad-spectrum cytotoxicity of indole-based compounds. Derivatives have shown activity against triple-negative breast cancer cells (MDA-MB-231), ER-positive breast cancer cells (MCF-7), colon cancer lines (HT29, HCT116), liver cancer (HepG2), and glioblastoma (T98G), with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov In one study, an indole derivative (1c ) was highly active against HeLa (cervical cancer), MCF-7, and HepG2 cell lines with LC₅₀ values of 0.50 µM, 0.55 µM, and 0.9 µM, respectively. frontiersin.org Importantly, many of these potent compounds showed significantly less cytotoxicity against normal human cell lines, suggesting a favorable therapeutic window. nih.govfrontiersin.org

Cytotoxicity (IC₅₀/LC₅₀) of Selected Indole Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀/LC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 10b | A549 | Lung | 0.012 | nih.gov |

| Compound 10b | K562 | Leukemia | 0.010 | nih.gov |

| Compound 11h | K562 | Leukemia | 0.06 | nih.gov |

| Compound 1c | HeLa | Cervical | 0.50 | frontiersin.org |

| Compound 1c | MCF-7 | Breast | 0.55 | frontiersin.org |

| Compound 1c | HepG2 | Liver | 0.90 | frontiersin.org |

| AB668 | A549 | Lung | 0.015 | google.com |

| AB668 | MDA-MB231 | Breast | 0.027 | google.com |

Mechanistic Studies on Cell Cycle Arrest and Apoptosis Induction

The anticancer effects of indole derivatives are often mediated by their ability to interfere with the cell cycle and induce programmed cell death (apoptosis). nih.gov The parent compound, Indole-3-carbinol (B1674136) (I3C), has been shown to inhibit the growth of PC-3 prostate cancer cells by inducing G1 cell cycle arrest. nih.gov This arrest is associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21(WAF1) and p27(Kip1) and the downregulation of CDK6 protein levels and activity. nih.gov

Following cell cycle arrest, these compounds often trigger apoptosis. Mechanistic studies show this can occur through the induction of endoplasmic reticulum stress, the modulation of apoptosis-related genes like the upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2, and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.govnih.gov For example, certain indole derivatives induce apoptosis in 786-O cells, confirmed by the appearance of cleaved-PARP and a decrease in the survivin protein. google.com These compounds were also found to affect the phosphorylation levels of signaling molecules like Akt and Stat3 and the cell cycle inhibitor p21. google.com Furthermore, some derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis by modulating critical pathways such as the EGFR and p53-MDM2 mediated pathway. nih.gov

Tubulin Polymerization Inhibition and Microtubule Destabilization

The disruption of microtubule dynamics is a cornerstone of anticancer therapy. Microtubules, essential components of the cytoskeleton, are crucial for cell division, motility, and intracellular transport. nih.gov Indole derivatives have emerged as a prominent class of compounds that interfere with microtubule assembly, often by inhibiting the polymerization of tubulin, the primary protein component of microtubules. nih.gov

Many indole-based inhibitors target the colchicine (B1669291) binding site on β-tubulin, one of the three main binding sites for microtubule-targeting agents. nih.gov By occupying this site, these compounds prevent the polymerization of tubulin dimers into microtubules, leading to microtubule destabilization, cell cycle arrest in the G2/M phase, and ultimately, apoptosis (programmed cell death). nih.govrsc.orgrsc.org

Recent studies have synthesized and evaluated novel indole derivatives for their tubulin polymerization inhibitory activity. For instance, a series of indole/1,2,4-triazole hybrids demonstrated significant antiproliferative effects. mdpi.com

Key Research Findings on Tubulin Inhibition by Indole Derivatives:

| Compound Class | Key Findings | Reference Compound | IC₅₀ Values | Reference |

|---|---|---|---|---|

| Oxime-based Indole-Triazole Hybrids | Compound 7i was found to be approximately three times more effective as a tubulin inhibitor than the reference drug. | Combretastatin A-4 (CA-4) | 7i : 3.03 ± 0.11 µM; CA-4 : 8.33 ± 0.29 µM | mdpi.com |

| Indole-based 1,2,4-Triazole Derivatives | Compound 9p effectively inhibited tubulin polymerization and induced G2/M phase cell cycle arrest and apoptosis in HeLa cells. | Colchicine | 9p : 8.3 μM | rsc.org |

Molecular docking studies have further elucidated the binding modes of these derivatives within the colchicine site, confirming that structural features like the indole ring and various substitutions play a critical role in their inhibitory potency. nih.govrsc.orgrsc.org The development of these indole-based tubulin inhibitors continues to be a promising avenue for cancer therapy. nih.gov

Receptor-Ligand Interactions in Oncological Pathways (e.g., VEGFR-2, Estrogen Receptors)

In addition to disrupting microtubule function, this compound derivatives exert their anticancer effects by interacting with key receptors in oncological signaling pathways, notably the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Estrogen Receptors (ER).

VEGFR-2 Inhibition:

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov The VEGFR-2 signaling pathway is a primary regulator of angiogenesis, making it a prime target for anticancer drugs. nih.gov Indole derivatives have been extensively investigated as VEGFR-2 inhibitors. longdom.orgnih.govresearchgate.net

The fundamental pharmacophoric features required for a compound to effectively inhibit VEGFR-2 include an aromatic ring, a spacer moiety, a pharmacophore group with hydrogen bond donors and acceptors, and a hydrophobic group. mdpi.com Indole derivatives, particularly those with a free NH group at the 1-position and substitution at the 3-position, fit this profile well. mdpi.com Docking studies reveal that these compounds form crucial hydrogen bonds with key amino acid residues like Cys917, Glu883, and Asp1044 within the VEGFR-2 catalytic site, effectively blocking its kinase activity. nih.govmdpi.com Several synthesized indole derivatives have shown considerable VEGFR-2 inhibitory properties, some comparable to established drugs like sorafenib (B1663141) and sunitinib. nih.govresearchgate.net

Estrogen Receptor Interaction:

Estrogen receptors, particularly ERα and ERβ, play a pivotal role in the development and progression of hormone-dependent cancers, such as breast and ovarian cancer. nih.govnih.gov Certain indole derivatives have been shown to modulate the activity of these receptors.

For example, a specific indole derivative, referred to as compound 3, was found to bind to ERβ and inhibit the growth of human ovarian cancer cells. nih.gov The interaction with ERβ, which can act as a tumor suppressor, suggests a potential therapeutic mechanism for these types of cancers. nih.gov In another line of research, Indole-3-Carbinol (I3C), a natural compound found in cruciferous vegetables, has been shown to disrupt the function of ERα. nih.gov I3C induces the degradation of the ERα protein and interferes with its ability to transcribe genes necessary for cancer cell proliferation, such as the Insulin-like Growth Factor-1 Receptor (IGF1R). nih.gov

Antimicrobial and Antitubercular Activities

The indole scaffold is a "privileged structure" in medicinal chemistry, not only for its anticancer properties but also for its significant antimicrobial potential. nih.gov

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of this compound have demonstrated a broad spectrum of antibacterial activity. A series of synthesized 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides exhibited moderate to good inhibitory action against various pathogenic bacterial strains when compared with the standard antibiotic ciprofloxacin. rasayanjournal.co.in

The hybridization of the indole nucleus with other heterocyclic systems, such as 1,2,4-triazole, has proven to be a fruitful strategy. mdpi.com Studies on indole-triazole derivatives have reported excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL, equivalent to that of ciprofloxacin. nih.gov These hybrids also show good to moderate efficacy against Gram-negative bacteria. mdpi.com Furthermore, specific indole derivatives like 5-iodoindole, 3-methylindole (B30407), and 7-hydroxyindole (B18039) have shown potent antimicrobial and antibiofilm activity against extensively drug-resistant (XDR) Acinetobacter baumannii, a critical public health threat. nih.gov

Antifungal Spectrum and Potency

Indole derivatives also possess significant antifungal properties. The azole group of antifungals, which includes triazoles, is a major class of agents used to treat fungal infections. nih.gov The combination of the indole ring with a triazole moiety has yielded compounds with potent antifungal activity. mdpi.com

Antifungal Activity of Indole-Triazole Conjugates:

| Compound Class | Target Fungi | Key Findings | MIC Values | Reference |

|---|---|---|---|---|

| Indole-Triazole Conjugates | Candida tropicalis | Potent activity observed for most tested compounds. | As low as 2 µg/mL | mdpi.com |

| Indole-Triazole Conjugates | Candida albicans | Compound 6f (bearing a 3,4-dichlorobenzyl moiety) showed potent activity. | 6f : 2 µg/mL | mdpi.com |

Other structural modifications have also yielded potent antifungal agents. A series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives displayed remarkable, broad-spectrum antifungal activity against several plant pathogenic fungi. nih.govmdpi.com Notably, compound 3u was highly effective against Rhizoctonia solani, with an EC₅₀ value of 3.44 mg/L, superior to commercial fungicides. nih.govmdpi.com Similarly, indole derivatives incorporating a 1,3,4-thiadiazole ring showed excellent efficacy against Botrytis cinerea, a common plant pathogen. nih.gov

Inhibition of Mycobacterium tuberculosis Growth

Tuberculosis (TB) remains a major global health challenge, and new drugs are urgently needed. Indole derivatives have shown significant promise as antitubercular agents. nih.gov Substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides were found to have excellent in vitro activity against Mycobacterium tuberculosis. rasayanjournal.co.in

A key target for some indole-based antitubercular drugs is the MmpL3 transporter, which is essential for building the mycobacterial cell wall. nih.govnih.gov Indole-2-carboxamides have been identified as potent inhibitors of MmpL3, demonstrating activity against drug-sensitive, drug-resistant, and non-tuberculous mycobacterial species. nih.govnih.gov Other research has highlighted indole derivatives that are as active as the frontline drug isoniazid (B1672263) (INH) against the standard H37Rv strain of M. tuberculosis (MIC = 0.05-2 μg/mL) and, crucially, retain their activity against INH-resistant strains. walshmedicalmedia.com

Antiviral and Other Therapeutic Activities

The therapeutic potential of the indole nucleus extends to antiviral applications. nih.gov The indole scaffold is a key pharmacophore in the design of agents to combat various viral infections. nih.govresearchgate.net

Researchers have developed indole-based compounds with activity against neurotropic alphaviruses. nih.gov More recently, in the context of the COVID-19 pandemic, a water-soluble indole-3-carboxylic acid derivative was identified that exhibited a reliable antiviral effect against SARS-CoV-2 in vitro. actanaturae.ru This compound, the dihydrochloride (B599025) of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, was able to completely inhibit the replication of the SARS-CoV-2 virus at a concentration of 52.0 μM, highlighting its potential for further development as an anti-COVID-19 therapeutic. actanaturae.ru

Antiviral Efficacy (e.g., Anti-HIV-1, SARS-CoV-2)

The antiviral potential of indole derivatives, including those related to this compound, has been a key area of investigation, particularly against HIV-1 and SARS-CoV-2.

Anti-HIV-1 Activity:

Indolizine (B1195054) derivatives have been identified as inhibitors of the HIV-1 Vif-ElonginC interaction. nih.gov A study focused on the structure-activity relationship of 49 synthesized indolizine derivatives led to the discovery of five compounds with notable anti-HIV-1 activity. nih.gov The most potent of these, compound 2g, exhibited an IC50 value of 11.0 μM, highlighting the potential of this scaffold in developing new anti-HIV-1 agents. nih.gov Furthermore, research into 3'-fluoro-3'-deoxythymidine (FLT), a nucleoside reverse transcriptase inhibitor, has shown its effectiveness against multidrug-resistant HIV-1 isolates. nih.gov While not a direct derivative of this compound, this demonstrates the broader potential of modified nucleosides in combating resistant viral strains. nih.gov

Anti-SARS-CoV-2 Activity:

In the context of the COVID-19 pandemic, indole derivatives have been explored as potential inhibitors of SARS-CoV-2. Specifically, indole chloropyridinyl esters have shown promise as inhibitors of the SARS-CoV-2 3CL protease (3CLpro), a critical enzyme for viral replication. nih.govnih.gov These compounds act as covalent inhibitors, forming a thioester bond with the catalytic Cys145 of the enzyme. nih.gov

One such derivative demonstrated a 3CLpro inhibitory IC50 value of 250 nM and an antiviral EC50 value of 2.8 µM in VeroE6 cells. nih.gov Further optimization of this scaffold, such as the introduction of an N-allyl group, resulted in a derivative with an even more potent enzyme inhibitory IC50 value of 73 nM. nih.gov The antiviral activity of these indole-based inhibitors has been found to be comparable to that of remdesivir (B604916) in certain assays. nih.govnih.gov

Additionally, a water-soluble derivative of 5-methoxyindole-3-carboxylic acid, specifically the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole, completely inhibited the replication of SARS-CoV-2 at a concentration of 52.0 μM. actanaturae.ru This compound also exhibited interferon-inducing activity and significantly suppressed syncytium formation induced by the SARS-CoV-2 spike protein. actanaturae.ru

Table 1: Antiviral Activity of Selected Indole Derivatives

| Compound/Derivative Class | Virus | Target | Key Findings |

|---|---|---|---|

| Indolizine derivatives | HIV-1 | Vif-ElonginC interaction | Compound 2g showed an IC50 of 11.0 μM. nih.gov |

| Indole chloropyridinyl esters | SARS-CoV-2 | 3CL Protease | Exhibited potent enzyme inhibition (IC50 = 250 nM) and antiviral activity (EC50 = 2.8 µM). nih.gov |

| N-allyl indole chloropyridinyl ester | SARS-CoV-2 | 3CL Protease | Showed enhanced enzyme inhibition with an IC50 of 73 nM. nih.gov |

| 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Viral Replication | Completely inhibited viral replication at 52.0 μM and suppressed syncytium formation. actanaturae.ru |

Central Nervous System (CNS) Activity Modulation

Indole derivatives have been recognized for their diverse effects on the central nervous system.

One study investigated a series of 2-{(benzalamino-4-hydroxybenzyl) (1, 3, 4)-oxadiazino[6, 5-b]} indole derivatives and found that all tested compounds reduced locomotor activity in animal models. tsijournals.comtsijournals.com Notably, they also potentiated pentobarbitone sodium-induced sleeping time, with one compound increasing it by 276.60%. tsijournals.comtsijournals.com

Another series of new 1-N-substituted amino methyl-3-(3-phenyl quinazolin-4-one-methylene-2-yl) indolin-2-ones also demonstrated CNS depressant effects and a general decrease in locomotor activity in mice. scispace.com

Furthermore, a comprehensive study synthesized and evaluated a series of 2,3-dihydro-benzo nih.govactanaturae.ruoxazin-4-yl)-2-{4-[3-(1H-3-indolyl)-propyl]-1-piperazinyl}-ethanamides as multitarget ligands for the serotonin (B10506) transporter (SERT), dopamine (B1211576) D2 receptor, and monoamine oxidase-A (MAO-A). nih.gov Many of these compounds displayed high affinity for SERT in the nanomolar range. nih.gov One derivative, in particular, showed comparable affinities for both SERT and the D2 receptor, suggesting its potential as a lead compound for further development of multitarget CNS agents. nih.gov

Table 2: CNS Activity of Selected Indole Derivatives

| Derivative Class | Observed Effect | Key Findings |

|---|---|---|

| 2-{(benzalamino-4-hydroxybenzyl) (1, 3, 4)-oxadiazino[6, 5-b]} indoles | Reduced locomotor activity, potentiated sleeping time | One compound increased pentobarbitone-induced sleeping time by 276.60%. tsijournals.comtsijournals.com |

| 1-N-substituted amino methyl-3-(3-phenyl quinazolin-4-one-methylene-2-yl) indolin-2-ones | CNS depression, decreased locomotor activity | Most compounds exhibited a reduction in locomotor activity. scispace.com |

| 2,3-dihydro-benzo nih.govactanaturae.ruoxazin-4-yl)-2-{4-[3-(1H-3-indolyl)-propyl]-1-piperazinyl}-ethanamides | Multitarget (SERT, D2, MAO-A) | High affinity for SERT (nanomolar range); one compound showed dual SERT/D2 affinity. nih.gov |

Antioxidant Properties and Reactive Oxygen Species Scavenging

The indole nucleus is a key feature in many natural and synthetic antioxidants.

A study on C-3 substituted indole derivatives revealed that a derivative containing a pyrrolidinedithiocarbamate moiety was a particularly effective radical scavenger and reducer of Fe3+ to Fe2+. nih.gov The antioxidant mechanism is thought to involve hydrogen and electron transfer, with the stability of the resulting indolyl radical and an unsubstituted indole nitrogen atom being crucial for activity. nih.gov Many of these derivatives also demonstrated significant cytoprotective activity against oxidative hemolysis in red blood cells. nih.gov

Indole-3-acetic acid (IAA), a metabolite derived from tryptophan, has been shown to mitigate inflammation and oxidative stress. nih.gov Its antioxidant effects are attributed to the induction of heme oxygenase-1 (HO-1) and the direct neutralization of free radicals. nih.gov Hydrogels based on indole-3-acetic acid have also demonstrated excellent antioxidant properties in DPPH and NO radical scavenging assays. asianpubs.org

Table 3: Antioxidant Activity of Selected Indole Derivatives

| Compound/Derivative Class | Assay/Model | Key Findings |

|---|---|---|

| C-3 substituted indole with pyrrolidinedithiocarbamate | Radical scavenging, Fe3+ reduction, cytoprotection | Most active radical scavenger in the series; showed high cytoprotective activity. nih.gov |

| Indole-3-acetic acid (IAA) | RAW264.7 macrophages | Attenuated LPS-induced inflammation and oxidative stress via HO-1 induction and free radical neutralization. nih.gov |

| Indole-3-acetic acid based hydrogels | DPPH and NO radical scavenging | Exhibited excellent antioxidant properties. asianpubs.org |

Enzyme Inhibition Studies (e.g., Aromatase, Tyrosinase, Cholinesterase)

Derivatives of this compound and related structures have been evaluated for their inhibitory effects on several key enzymes.

Aromatase Inhibition:

Aromatase is a crucial enzyme in estrogen biosynthesis, making its inhibitors valuable in treating hormone-dependent breast cancer. researchgate.netnih.gov Nonsteroidal aromatase inhibitors, often containing imidazole (B134444) or triazole rings, have been a major focus of research. nih.govmdpi.com Indole-based compounds have also shown significant promise as aromatase inhibitors. nih.govfrontiersin.org

For instance, a series of bis- and tris-indoles with sulfonamide substitutions were synthesized, with a bis-indole derivative emerging as the most potent, having an IC50 value of 0.7 µM. frontiersin.org Another study identified an indole aryl sulfonamide with an IC50 of 0.16 µM, highlighting the importance of the substitution position on the indole ring for activity. nih.govfrontiersin.org Furthermore, a series of indole derivatives were evaluated for their aromatase inhibitory action, with several compounds displaying significant effects with IC50 values ranging from 10 nM to 33 nM. frontiersin.org

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for cosmetic and therapeutic applications. nih.gov A screening of an "in house" database of indole derivatives identified compounds with a 4-fluorobenzyl group at the N-1 position as having the best tyrosinase inhibitory activity. nih.gov Kinetic analysis of the most active compounds revealed a mixed-type inhibition mechanism. nih.gov Another study focused on indole-thiourea derivatives, which also showed potential as tyrosinase inhibitors. nih.gov

Cholinesterase Inhibition:

Inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are used in the management of Alzheimer's disease. mdpi.comnih.gov Several indole-containing compounds have been investigated for this purpose.

A study of benzothiazolone derivatives found that they were more effective at inhibiting cholinesterases than monoamine oxidases, with a preference for BChE over AChE. mdpi.com One derivative with a 6-methoxy indole moiety was the most potent BChE inhibitor, with an IC50 value of 1.21 μM, and was identified as a reversible, noncompetitive inhibitor. mdpi.com

In a separate investigation, thienobenzo-triazole derivatives were also found to be effective cholinesterase inhibitors, with many showing a higher selectivity for BChE. mdpi.com Another study designed and synthesized new charged triazole derivatives as cholinesterase inhibitors, with two compounds demonstrating excellent inhibitory potential against both AChE and BChE. nih.gov

Table 4: Enzyme Inhibition by Selected Indole Derivatives

| Enzyme | Derivative Class | Key Findings |

|---|---|---|

| Aromatase | Bis-indole with sulfonamide | Most potent in its series with an IC50 of 0.7 µM. frontiersin.org |

| Aromatase | Indole aryl sulfonamide | Potent inhibitor with an IC50 of 0.16 µM. nih.govfrontiersin.org |

| Aromatase | Various indole derivatives | Showed significant inhibition with IC50 values between 10 nM and 33 nM. frontiersin.org |

| Tyrosinase | N-1-(4-fluorobenzyl) indoles | Demonstrated the best activity in its series; mixed-type inhibition. nih.gov |

| Butyrylcholinesterase (BChE) | Benzothiazolone with 6-methoxy indole | Potent inhibitor with an IC50 of 1.21 μM; reversible and noncompetitive. mdpi.com |

| Cholinesterases (AChE & BChE) | Charged triazole derivatives | Two compounds showed excellent dual inhibitory potential. nih.gov |

Structure Activity Relationship Sar and Rational Drug Design for Chlorobenzoyl Indoles

Elucidation of the Pharmacophore and Key Structural Determinants

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For the 3-aroylindole class of compounds, including 3-(3-Chlorobenzoyl)indole, the pharmacophore has been elucidated through extensive research, often drawing comparisons to other known biologically active molecules.

The fundamental pharmacophore for many biologically active 3-aroylindoles consists of:

An Indole (B1671886) Scaffold : This bicyclic aromatic system serves as the core structure. The indole nitrogen (N-H) is often crucial, potentially acting as a hydrogen bond donor in interactions with target proteins. nih.gov Modifications at the N1 position can significantly alter activity, indicating its importance in ligand binding. nih.gov

A C3-Aroyl Group : A ketone linker at the C3 position connects the indole to a phenyl ring (the benzoyl group). This carbonyl group is a key hydrogen bond acceptor.

A Substituted Phenyl Ring : The substitution pattern on the benzoyl ring is a critical determinant of potency and selectivity. In the case of this compound, a chlorine atom is present at the meta-position.

Some 3-aroylindoles, such as the potent anticancer agent BPR0L075, share a structural analogy with Combretastatin A-4. scilit.comnih.gov This suggests that the indole and the aroyl ring mimic the bi-aryl system of combretastatins, allowing them to fit into the colchicine (B1669291) binding site of tubulin. scilit.comnih.gov Computational studies using methods like FLAPpharm help in aligning active ligands to derive a common pharmacophore, which can then be used for virtual screening to identify new, potent compounds. nih.gov These models often highlight a hydrophobic core flanked by hydrogen bond donor and acceptor regions as essential features. nih.gov

Impact of Substituent Position and Electronic Properties on Biological Activity

The biological activity of chlorobenzoyl indoles is highly sensitive to the position and electronic nature (electron-donating or electron-withdrawing) of substituents on both the indole core and the benzoyl ring.

Substitutions on the Indole Ring:

N1-Position : The indole N-H group is often considered important for activity, possibly by forming a hydrogen bond with the biological target. nih.gov Its replacement with alkyl groups can lead to inactivity. nih.gov However, introducing larger moieties, such as those containing hydroxamic acid, at the N1 position can introduce new functionalities, like histone deacetylase (HDAC) inhibition, creating dual-action agents. nih.gov

C5-Position : Substituents at the C5 position of the indole ring can also modulate activity. For instance, in a series of indol-3-ylglyoxylhydrazides, derivatives with hydrogen at the C5 position retained affinity for the benzodiazepine (B76468) receptor (BzR), whereas those with electron-withdrawing groups like chlorine (Cl) or nitro (NO₂) at this position were inactive. nih.gov

Substitutions on the Benzoyl Ring: The placement of the chloro group on the benzoyl ring is a key factor. While the subject compound has a 3-chloro substituent, other substitution patterns are common in related series. The electronic properties of these substituents influence how the ring interacts with the target. In studies of related arylazo-indoles, substituents on the C3-aromatic moiety, including halogens, alkyl, and alkoxy groups at ortho, meta, and para positions, were found to be critical for anti-MRSA activity. nih.gov Similarly, for benzimidazole (B57391) derivatives, which are also heterocyclic compounds, electron-withdrawing groups like 4-fluorophenyl or 4-cyanophenyl on an attached ring resulted in excellent anti-inflammatory activity. mdpi.com This highlights a general principle where the electronic landscape of the aryl ring, governed by its substituents, fine-tunes biological efficacy.

The following table summarizes the general impact of substituent changes on the activity of indole derivatives based on published research.

| Position of Substitution | Type of Substituent | General Effect on Biological Activity | Reference |

| Indole N1 | Small Alkyl Group | Often leads to loss of activity | nih.gov |

| Indole N1 | Hydroxamic acid-containing moieties | Can introduce new, secondary activities (e.g., HDAC inhibition) | nih.gov |

| Indole C5 | Electron-withdrawing (e.g., Cl, NO₂) | Can decrease or abolish activity in certain series | nih.gov |

| Benzoyl Ring | Electron-withdrawing (e.g., F, CN) | Can enhance activity in some contexts (e.g., anti-inflammatory) | mdpi.com |

| Benzoyl Ring | Various (e.g., halogens, alkyl, alkoxy) | Modulates potency and selectivity depending on position and target | nih.gov |

Role of Linker Chemistry and Side Chain Modifications on Efficacy and Selectivity

Beyond the core pharmacophore, the attachment of side chains via various linkers is a powerful strategy to enhance potency, improve selectivity, and modify pharmacokinetic properties. nih.gov

The ketone group at C3 of the indole can be considered a simple, one-atom linker. However, more complex linkers and side chains are often introduced, typically at the N1 position of the indole. For example, a series of 3-aroylindole hydroxamic acids were developed by attaching moieties containing a hydroxamic acid group to the N1-position. nih.gov This modification successfully combined the tubulin-inhibiting properties of the 3-aroylindole core with the HDAC-inhibiting function of the hydroxamic acid side chain. nih.gov One such compound, compound 12 , not only inhibited both targets but also showed selectivity for the HDAC6 isoform. nih.gov

In other studies, an amino acid spacer was introduced into the glyoxamide side chain of an indole derivative, which led to promising anticancer activity. nih.gov The choice of linker is critical. Linker chemistry often involves chains of varying lengths (e.g., C3, C6, C12) and functionalities (e.g., primary amines, carboxyl groups) to optimally position a functional group or modify properties like solubility. biosyn.com The principles of linker design, though extensively developed for antibody-drug conjugates (ADCs), are applicable here. semanticscholar.orgnih.gov An ideal linker is stable in circulation but allows for the release of a functional component at the target site. semanticscholar.org

The table below illustrates how different side chain and linker modifications can affect the properties of indole-based compounds.

| Modification Type | Example | Resulting Property | Reference |

| N1 Side Chain | Hydroxamic acid-containing moiety | Dual tubulin/HDAC inhibition, HDAC6 selectivity | nih.gov |

| Glyoxamide Side Chain | Introduction of an amino acid spacer | Promising anticancer activity | nih.gov |

| Glyoxamide Side Chain | Relocation from C3 to C4/C5 of indole | Altered anticancer activity profile | nih.gov |

Conformational Analysis and Ligand-Target Recognition

The three-dimensional shape (conformation) of a chlorobenzoyl indole and how it fits into the binding site of its biological target are ultimate determinants of its activity. Conformational analysis and molecular modeling techniques, such as molecular docking and 3D-QSAR, are indispensable tools for understanding this process. scilit.com

3D-QSAR studies on trimethoxyaroylindole derivatives have successfully correlated the molecules' structures with their biological activities, yielding models with high predictive power. scilit.com Such models provide insights into how the ligand aligns within the active site. For example, molecular docking studies of benzoyl piperazine (B1678402) derivatives into the tyrosinase enzyme revealed key interactions of a benzyl (B1604629) substituent that explained their higher potency. nih.gov

These computational studies help visualize the crucial interactions, such as:

Hydrogen Bonds : Often involving the indole N-H and the aroyl carbonyl oxygen.

Hydrophobic Interactions : Between the aromatic rings of the indole and benzoyl groups and nonpolar pockets in the binding site.

The length of a side chain can also directly influence binding affinity by allowing the molecule to adopt a more favorable conformation. nih.gov By understanding these ligand-target recognition principles, medicinal chemists can rationally design new this compound analogues with improved fit and, consequently, higher efficacy and selectivity.

Computational Chemistry and Molecular Modeling for 3 3 Chlorobenzoyl Indole Research

Molecular Docking Simulations to Predict Binding Modes and Affinities

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 3-(3-Chlorobenzoyl)indole, within the active site of a target protein. This information is crucial for understanding the compound's potential mechanism of action and for structure-based drug design.

Docking studies on indole (B1671886) derivatives have been widely performed to explore their inhibitory potential against various biological targets. For instance, in studies involving similar indole-based scaffolds, molecular docking has successfully identified key interactions with enzymes like cyclooxygenase-2 (COX-2) and various protein kinases. ajchem-a.com The binding affinity, typically expressed as a docking score in kcal/mol, quantifies the stability of the ligand-protein complex. A lower score generally indicates a more favorable binding interaction.

The binding mode analysis reveals specific amino acid residues that interact with the ligand. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic Interactions: Occurring between nonpolar regions of the ligand and protein, which is particularly relevant for the benzoyl and indole rings.

Pi-Pi Stacking: Aromatic rings of the ligand interacting with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP) in the protein's active site.

While specific docking studies for this compound are not extensively published, analysis of its structural features allows for hypothetical predictions. The carbonyl group of the benzoyl moiety can act as a hydrogen bond acceptor, while the indole NH group can serve as a hydrogen bond donor. The chlorophenyl and indole rings provide extensive surfaces for hydrophobic and aromatic interactions.

Table 1: Example Molecular Docking Results for an Indole Derivative Against a Protein Kinase Target

| Parameter | Value/Description |

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -9.8 |

| Hydrogen Bond Interactions | MET793 (with indole NH), LYS745 (with carbonyl oxygen) |

| Hydrophobic Interactions | LEU718, VAL726, ALA743, LEU844 |

| Pi-Pi Stacking | PHE856 |

Note: This table is a representative example based on docking studies of similar indole-based kinase inhibitors and does not represent direct experimental data for this compound.

Quantum Chemical Calculations (e.g., Frontier Molecular Orbitals, Electrostatic Potential Mapping)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. scirp.org For this compound, these calculations provide fundamental insights into its stability, charge distribution, and sites susceptible to metabolic attack or interaction with biological targets.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. schrodinger.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. These maps are invaluable for understanding non-covalent interactions. In this compound, the oxygen atom of the carbonyl group would be an area of high negative potential, making it a prime site for hydrogen bond acceptance. The hydrogen atom on the indole nitrogen would be a region of positive potential, indicating its role as a hydrogen bond donor.

Table 2: Calculated Quantum Chemical Parameters for a Benzoylindole Analog

| Parameter | Value (in eV) | Implication |

| EHOMO | -6.45 | Electron-donating capability |

| ELUMO | -1.98 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.47 | Chemical reactivity and stability |

Note: Values are representative and based on DFT calculations (B3LYP/6-31G level) for a structurally similar molecule. The exact values for this compound would require specific calculation. researchgate.netyoutube.com

Molecular Dynamics Simulations for Ligand-Protein Interactions

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net An MD simulation can assess the stability of the docked pose, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energy. mdpi.com

A typical MD simulation for a this compound-protein complex would involve placing the docked structure in a simulated aqueous environment and running the simulation for a period ranging from nanoseconds to microseconds. The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. youtube.comgithub.io A stable RMSD plot that reaches a plateau suggests that the complex has equilibrated and the ligand remains securely in the binding pocket. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Activity

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, saving time and resources in the drug discovery process. jmaterenvironsci.com

To build a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with experimentally determined biological activities (e.g., IC₅₀ values) is required. mdpi.com Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Describing atomic connectivity.

Quantum-chemical descriptors: HOMO/LUMO energies, dipole moment.

3D-descriptors: Molecular shape, steric fields (used in CoMFA/CoMSIA). mdpi.com

A mathematical model is then generated using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the descriptors with the observed activity. jmaterenvironsci.com The predictive power of the model is validated using internal and external test sets of compounds. nih.gov Such models for indole derivatives have been successfully developed to predict activities ranging from anticancer to antimicrobial. nih.gov

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions and Drug-Likeness Evaluation

Before a compound can become a drug, it must possess favorable ADMET properties. In silico tools can predict these properties early in the discovery process, helping to identify candidates with a higher probability of success in clinical trials. springernature.com

Drug-Likeness Evaluation: This is often assessed using rules like Lipinski's Rule of Five, which identifies compounds that are likely to have good oral absorption and intestinal permeability. sciencescholar.us The rules state that a drug-like compound generally has:

A molecular weight (MW) ≤ 500 Da

A logP (a measure of lipophilicity) ≤ 5

No more than 5 hydrogen bond donors (HBD)

No more than 10 hydrogen bond acceptors (HBA)

ADMET Predictions: Various computational models can predict specific pharmacokinetic parameters. These include predictions for Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration, interaction with Cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicities like hepatotoxicity or carcinogenicity. japsonline.comnih.gov For this compound, these predictions help to build a comprehensive profile of its potential behavior in the body. researchgate.net

Table 3: Predicted Physicochemical and ADMET Properties for this compound

| Property/Parameter | Predicted Value | Compliance/Interpretation |

| Molecular Formula | C₁₅H₁₀ClNO | - |

| Molecular Weight ( g/mol ) | 255.70 | Complies with Lipinski's Rule (< 500) |

| LogP | 4.15 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 1 (indole NH) | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 1 (carbonyl O) | Complies with Lipinski's Rule (≤ 10) |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| BBB Permeability | Likely to cross | Potential for CNS activity |

| CYP2D6 Inhibitor | Predicted to be an inhibitor | Potential for drug-drug interactions |

| Ames Mutagenicity | Predicted to be non-mutagenic | Low risk of carcinogenicity |

Note: These values are calculated based on the chemical structure of this compound using established computational algorithms and may vary slightly between different prediction software.

Pharmacokinetics and Metabolic Fate Studies of 3 3 Chlorobenzoyl Indole Analogs

Absorption, Distribution, and Excretion (ADE) Characteristics in Biological Systems

The absorption, distribution, and excretion (ADE) profile of indole-containing compounds is significantly influenced by their physicochemical properties. The journey begins with absorption, often from the gastrointestinal tract for orally administered agents. Studies on various indole-based molecules, such as endothelin antagonists, have shown that factors like hydrogen-bonding potential are critical. Reducing the number of hydrogen bond donors and acceptors in the molecular structure can enhance gastrointestinal absorption. nih.gov For instance, a correlation has been demonstrated between a lower hydrogen-bonding capacity and increased permeability across Caco-2 monolayers, a cell line used to model the human intestinal epithelium. nih.gov

Once absorbed, the distribution of a compound throughout the body is governed by factors like its affinity for plasma proteins and its ability to partition into tissues. Some indole (B1671886) analogs have been shown to distribute extensively into tissues. researchgate.net The volume of distribution can vary between species, influenced by differences in plasma protein binding. researchgate.net For example, after administration of radiolabeled indole-3-carbinol (B1674136) (I3C) to rainbow trout, radioactivity was detected throughout the gut, with subsequent uptake and distribution leading to accumulation in the liver. nih.gov

Excretion is the final step, where the compound and its metabolites are eliminated from the body. The primary routes are typically through urine and feces. For some compounds, the majority of the administered dose is excreted in the feces. researchgate.netmdpi.com In studies with I3C, a significant portion of the dose was recovered from the water, indicating excretion through gills and the urinary tract, while biliary excretion also played a notable role. nih.gov The chemical form of the excreted substance is also important; often, it is not the parent compound but its metabolites that are eliminated. nih.gov

Table 1: Factors Influencing ADE of Indole Analogs

| Pharmacokinetic Parameter | Influencing Factors | Key Findings from Analog Studies |

|---|---|---|

| Absorption | Hydrogen-bonding potential, Lipophilicity | Reducing H-bond donors/acceptors can increase gastrointestinal absorption. nih.gov |

| Distribution | Plasma protein binding, Tissue partitioning | Extensive tissue distribution observed; can be species-dependent. researchgate.net |

| Excretion | Metabolic clearance, Route of elimination | Feces is a major route; biliary excretion of metabolites is also significant. researchgate.netnih.govmdpi.com |

Identification of Metabolic Pathways and Enzymes (e.g., Cytochrome P450 Metabolism and Reactive Intermediate Formation)

The metabolism of indole derivatives is a complex process primarily designed to render the compounds more water-soluble for easier excretion. The liver is the principal site of this biotransformation, which is mediated by a variety of enzymes.

A predominant metabolic pathway for the indole ring involves oxidation. nih.gov A proposed mechanism suggests that metabolism can initiate with the oxidation of the indole ring at the C3-position to form an indoxyl group. nih.gov This intermediate can then undergo further reactions. Another critical step can be oxidation at the C2-position, which may lead to the formation of an isatin (B1672199) group. This can result in the oxidative cleavage of the five-membered pyrrole (B145914) ring, leading to the degradation of the indole structure. nih.gov

The Cytochrome P450 (CYP450) superfamily of enzymes plays a crucial role in the metabolism of a vast number of drugs and xenobiotics, including indole-containing molecules. bohrium.com Specifically, CYP3A4 is the most abundant P450 enzyme in the human liver and is responsible for the metabolism of approximately half of all drugs in use. bohrium.com Studies on other complex molecules have shown that CYP3A4, along with isoforms like CYP1A2 and CYP2C19, can catalyze reactions such as N- and O-dealkylation. nih.gov For indole derivatives, these enzymes are key to the initial oxidative steps. For example, CYP83B1 is known to catalyze the conversion of indole-3-acetaldoxime, an intermediate in auxin biosynthesis, representing a critical metabolic branch point. nih.gov

The metabolic process can sometimes lead to the formation of reactive intermediates. These are chemically unstable molecules that can covalently bind to cellular macromolecules like DNA and proteins, a process that has been studied in the context of compounds like benzo[a]pyrene. nih.gov While indole-3-carbinol has been shown to protect against such binding from other chemicals, the potential for indole analogs themselves to form reactive species is a critical area of metabolic investigation. nih.gov

Metabolite Profiling and Pharmacologically Active Metabolites

Metabolite profiling involves the identification and quantification of the products formed from a parent drug in a biological system. This is crucial as metabolites can have their own pharmacological activity, which may be similar to, different from, or even antagonistic to the parent compound.

Other metabolic transformations include hydrolysis, oxidation, and methylation. In a study of a selenium-containing drug candidate, fifteen different metabolites were identified in plasma, urine, feces, and bile, with the main metabolic pathways being reduction, amide hydrolysis, oxidation, and methylation. mdpi.com For some indole antagonists, N-dealkylation represents a major route of metabolism, producing metabolites like N-descyclopropylmethyl derivatives. researchgate.net

Plasma Protein Binding Dynamics and Implications for Bioavailability

Once a compound enters the bloodstream, it can circulate in two forms: free (unbound) or bound to plasma proteins. It is the free, unbound fraction of the drug that is generally considered pharmacologically active, as it is able to diffuse to target tissues and interact with receptors. mdpi.com The extent of plasma protein binding (PPB) is therefore a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties. nih.gov

The major drug-binding proteins in human plasma include human serum albumin (HSA), alpha-1-acid glycoprotein (B1211001) (AGP), and lipoproteins. mdpi.comnih.gov The binding process typically involves hydrophobic, van der Waals, and electrostatic interactions. mdpi.com The degree of binding can vary widely between different compounds, from less than 25% to over 98%. mdpi.comresearchgate.net

High plasma protein binding can have several implications for a compound like 3-(3-Chlorobenzoyl)indole. It can:

Reduce Bioavailability: By restricting the amount of free drug available to exert a therapeutic effect at the target site.

Affect Distribution: A lower unbound fraction can lead to a smaller volume of distribution. For example, species differences in the volume of distribution for a particular drug were attributed to variations in plasma protein binding (84% in dogs vs. 94-96% in rodents and humans). researchgate.net

Influence Clearance: Highly bound drugs are less available for metabolism by liver enzymes and for filtration by the kidneys, which can prolong their half-life.

The determination of PPB is an essential step in drug development and is often assessed using techniques like equilibrium dialysis and ultrafiltration. nih.govresearchgate.net

Table 2: Major Plasma Proteins and Their Role in Drug Binding

| Plasma Protein | Typical Concentration | Binds Primarily | Implication of Binding |

|---|---|---|---|